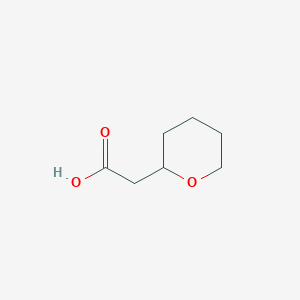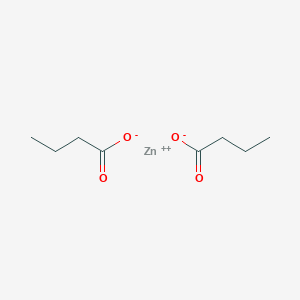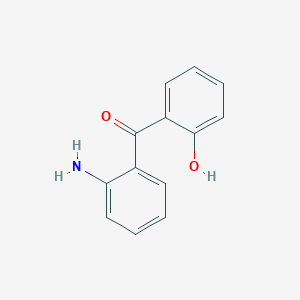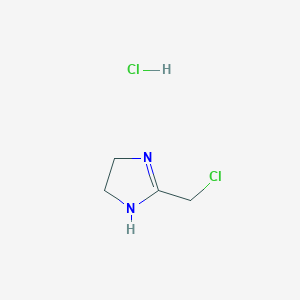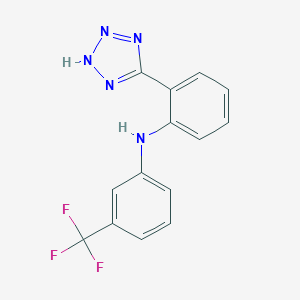
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a tetrazole derivative that has a trifluoromethylphenyl group attached to it. This compound has been used in scientific research for its unique properties and potential applications in fields such as medicine, materials science, and analytical chemistry.
Mécanisme D'action
The mechanism of action of 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- is not fully understood. However, it is believed that this compound exerts its effects by interacting with specific enzymes or receptors in the body. This interaction can lead to changes in cellular processes, which may ultimately result in the desired therapeutic effect.
Effets Biochimiques Et Physiologiques
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- has been shown to have various biochemical and physiological effects. In one study, this compound was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- in lab experiments include its unique properties and potential applications in various fields. However, there are also limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
There are many potential future directions for research on 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)-. One area of interest is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound may have applications in the development of new materials with unique properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- is a chemical compound that has gained significant attention in the scientific community for its unique properties and potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Méthodes De Synthèse
The synthesis of 1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- involves the reaction of 5-amino-2-(trifluoromethyl)benzoic acid with sodium azide in the presence of a copper catalyst. The resulting product is then treated with acetic acid to remove the protecting group, which yields the final compound.
Applications De Recherche Scientifique
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- has been extensively studied for its potential applications in various fields. In the field of medicine, this compound has shown promising results in the development of new drugs for the treatment of cancer and other diseases. It has also been used in materials science for the development of new materials with unique properties. Additionally, this compound has been used in analytical chemistry for the detection of various compounds.
Propriétés
Numéro CAS |
13481-63-5 |
|---|---|
Nom du produit |
1H-Tetrazole, 5-(o-(alpha,alpha,alpha-trifluoro-m-toluidino)phenyl)- |
Formule moléculaire |
C14H10F3N5 |
Poids moléculaire |
305.26 g/mol |
Nom IUPAC |
2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C14H10F3N5/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13-19-21-22-20-13/h1-8,18H,(H,19,20,21,22) |
Clé InChI |
JPEXITLSZOMSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F |
SMILES canonique |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC=CC(=C3)C(F)(F)F |
Autres numéros CAS |
13481-63-5 |
Synonymes |
5-[2-[3-(Trifluoromethyl)anilino]phenyl]-1H-tetrazole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



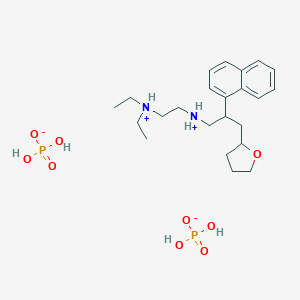
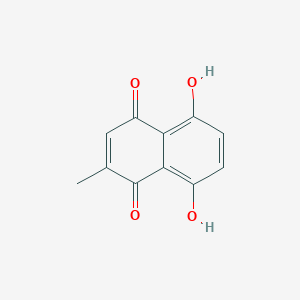
![1,2,3-Propanetricarboxylic acid, 2-[(trimethylsilyl)oxy]-, tris(trimethylsilyl) ester](/img/structure/B79612.png)
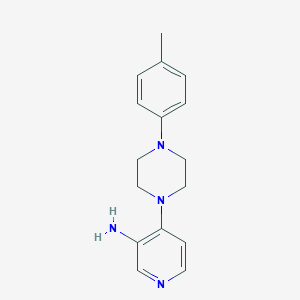

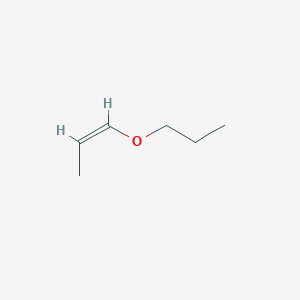
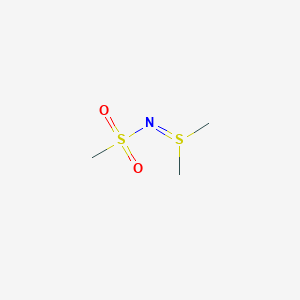
![[17-(6-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B79622.png)


